N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide
Description
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-benzylpiperazine moiety and a 2,4-dimethylthiazole-5-carboxamide side chain. This structure combines pharmacophores associated with kinase inhibition and receptor modulation. The pyrazolo[3,4-d]pyrimidine scaffold is frequently utilized in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with ATP-binding pockets in enzymes like kinases . The 4-benzylpiperazine group may enhance solubility and confer affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the thiazole carboxamide moiety could influence metabolic stability and target selectivity .
Synthetic routes for analogous pyrazolo[3,4-d]pyrimidines typically involve cyclocondensation of aminopyrazole precursors with nitriles or carbonyl derivatives, followed by functionalization of the pyrimidine ring .
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8OS/c1-17-21(34-18(2)29-17)24(33)25-8-9-32-23-20(14-28-32)22(26-16-27-23)31-12-10-30(11-13-31)15-19-6-4-3-5-7-19/h3-7,14,16H,8-13,15H2,1-2H3,(H,25,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGRGZUNLBUECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising several pharmacophores:
- Benzylpiperazine : Known for its psychoactive properties and ability to interact with neurotransmitter systems.
- Pyrazolo[3,4-d]pyrimidine : A scaffold often associated with diverse biological activities, including anti-inflammatory and anticancer effects.
- Thiazole : Contributes to the compound's ability to engage with various biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H31N7O |
| Molecular Weight | 469.6 g/mol |
| CAS Number | 1021061-49-3 |
The biological activity of this compound primarily involves its interaction with specific molecular targets. These interactions can modulate various signaling pathways, leading to physiological effects that are of therapeutic interest.
Interaction with Receptors
Research indicates that compounds with similar structures often target:
- Adenosine Receptors : Modulation of these receptors can influence pain perception and inflammation.
- Cyclooxygenase Enzymes (COX) : Inhibition of COX enzymes can lead to anti-inflammatory effects.
Therapeutic Potential
Recent studies have highlighted the potential applications of this compound in treating conditions such as:
- Inflammatory Diseases : The compound shows promise as a COX-II inhibitor, which could be beneficial in managing inflammatory responses.
- Cancer Therapy : Pyrazolo[3,4-d]pyrimidine derivatives are known for their anticancer properties through various mechanisms, including apoptosis induction in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and provided insights into the potential efficacy of this compound.
Case Study 1: COX-II Inhibition
In a study examining pyrazolo derivatives as COX-II inhibitors, it was found that certain modifications led to enhanced selectivity and potency. For instance, one derivative exhibited an IC50 value of 0.011 μM against COX-II, significantly outperforming existing inhibitors like Rofecoxib .
Case Study 2: Anticancer Activity
Another research effort focused on pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. The study emphasized the importance of structural modifications in enhancing bioactivity .
Table of Biological Activities
| Activity Type | Compound Example | IC50 Value |
|---|---|---|
| COX-II Inhibition | PYZ3 | 0.011 μM |
| Anticancer Activity | Various Pyrazolo Derivatives | Varies |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Insights
Core Heterocycle Influence: The pyrazolo[3,4-d]pyrimidine core in the target compound is structurally distinct from the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine systems in , which exhibit isomerization-dependent activity . In contrast, the pyrazolo[3,4-b]pyridine derivative () lacks the pyrimidine nitrogen atoms critical for hydrogen bonding with kinase targets, suggesting divergent pharmacological applications .
Substituent Effects :
- The 4-benzylpiperazine group in the target compound differentiates it from ’s Compound 3e, which contains a 4-methylpiperazine. Benzyl substitution may enhance lipophilicity and CNS penetration but could reduce aqueous solubility compared to methylpiperazine derivatives .
- The thiazole carboxamide side chain introduces hydrogen-bonding capacity and metabolic stability advantages over simpler alkyl or aryl substituents (e.g., hydrazine in Compound 3, ) .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step functionalization of the pyrazolo[3,4-d]pyrimidine core, similar to methods in and . However, the ethyl linker and thiazole carboxamide addition increase complexity compared to simpler analogues like Compound 2 or 3 .
Research Findings and Limitations
- Kinase Inhibition Potential: While direct data for the target compound are unavailable, pyrazolo[3,4-d]pyrimidines with piperazine substituents have shown inhibitory activity against kinases like JAK2 and EGFR in prior studies .
- Metabolic Stability : The thiazole carboxamide may mitigate oxidative metabolism risks associated with benzylpiperazine moieties, a common issue in CNS-targeted drugs .
- Gaps in Evidence: None of the provided sources explicitly detail the target compound’s biological activity or synthetic protocol. Comparisons rely on structural extrapolation and precedent data from analogous systems.
Q & A
Basic: What spectroscopic and analytical techniques are essential for characterizing the structural integrity of this compound?
Answer:
To confirm structural integrity, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for verifying substituent positions and piperazine-thiazole connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of functional groups like carbonyl (C=O) and aromatic C-H stretches .
- X-ray Crystallography : For unambiguous determination of stereochemistry and intermolecular interactions, especially in analogs with fused pyrazolo[3,4-d]pyrimidine cores .
Advanced: How can synthetic routes for this compound be optimized to enhance yield and purity?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol minimizes side reactions in cyclization steps .
- Catalysis : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates amide bond formation between pyrazolo[3,4-d]pyrimidine and thiazole moieties .
- Temperature Control : Stepwise heating (e.g., 60°C for condensation, 80°C for cyclization) reduces decomposition of thermally labile intermediates .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for isolating high-purity fractions .
Advanced: How should researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Establish IC50/EC50 values across multiple concentrations to confirm potency thresholds .
- Counter-Screening : Test against related kinases (e.g., Src, IGF-1R) to rule out non-specific binding .
- Structural Analog Comparison : Compare activity of derivatives with modified piperazine or thiazole groups to identify critical pharmacophores .
- Cellular Context : Validate results in orthogonal assays (e.g., Western blot for target degradation in PROTAC studies ).
Advanced: What methodologies are used to study the compound’s interaction with kinase targets?
Answer:
Key approaches include:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) between the compound and purified kinase domains .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Molecular Docking : Use software like AutoDock or Schrödinger to predict binding poses, validated by mutagenesis (e.g., alanine scanning of kinase active sites) .
- Cryo-EM/X-ray Co-crystallography : Resolve high-resolution structures of compound-kinase complexes to guide rational design .
Basic: Which structural motifs in this compound influence its pharmacokinetic (PK) properties?
Answer:
Critical motifs include:
- Piperazine Ring : Enhances solubility via protonation at physiological pH and modulates blood-brain barrier permeability .
- Pyrazolo[3,4-d]pyrimidine Core : Provides rigidity for target engagement while maintaining metabolic stability against CYP450 enzymes .
- Thiazole Carboxamide : Improves oral bioavailability through hydrogen bonding with transporters .
Advanced: How can PROTAC strategies be applied to study this compound’s mechanism of action?
Answer:
To design PROTACs (e.g., BTK or kinase degraders):
- Linker Optimization : Use polyethylene glycol (PEG) or alkyl chains to balance solubility and proteasome recruitment efficiency .
- E3 Ligase Ligands : Conjugate the compound to cereblon (e.g., pomalidomide) or VHL ligands to hijack ubiquitination machinery .
- Degradation Validation : Monitor target protein levels via Western blot or cellular thermal shift assays (CETSA) post-treatment .
Advanced: What computational tools are used to predict off-target effects of this compound?
Answer:
- Phylogenetic Analysis : Compare kinase target sequences against databases (e.g., KinomeScan) to identify conserved binding pockets .
- Machine Learning Models : Train classifiers on chemical descriptors (e.g., MOE, RDKit) to predict toxicity or promiscuity .
- ADMET Prediction : Software like SwissADME or ADMETlab2.0 forecasts absorption, distribution, and CYP interactions .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature : Store at -20°C in airtight, light-resistant vials to prevent hydrolysis of the thiazole carboxamide group .
- Solubility : Lyophilize and reconstitute in DMSO (≤10% v/v) for in vitro assays to avoid aggregation .
- Purity Checks : Perform periodic HPLC analysis (C18 columns, acetonitrile/water gradients) to monitor degradation .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
- Substituent Variation : Replace benzylpiperazine with 4-methylpiperazine to enhance kinase selectivity .
- Bioisosteric Replacement : Substitute thiazole with oxazole to improve metabolic stability .
- Fragment-Based Design : Screen truncated analogs (e.g., pyrazolo[3,4-d]pyrimidine alone) to identify minimal pharmacophores .
Advanced: What in vivo models are suitable for evaluating this compound’s efficacy?
Answer:
- Xenograft Models : Subcutaneous tumors (e.g., HCT116 for kinase-driven cancers) treated with 10–50 mg/kg doses via oral gavage .
- Pharmacodynamic Markers : Monitor phosphorylated kinase targets in tumor biopsies via immunohistochemistry .
- PK/PD Modeling : Use non-compartmental analysis (NCA) to correlate plasma concentrations with efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
